tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate
Description
tert-Butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate is a substituted imidazole derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an aminomethyl (-CH₂NH₂) substituent at the 4-position of the imidazole ring. This compound is of significant interest in organic and medicinal chemistry due to its versatile reactivity, particularly in peptide synthesis and drug development. The Boc group enhances stability during synthetic processes, while the aminomethyl moiety enables further functionalization, such as coupling reactions or derivatization into secondary amines .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-5-7(4-10)11-6-12/h5-6H,4,10H2,1-3H3 |
InChI Key |
UUAPRNVNKQGDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CN |
Origin of Product |
United States |
Preparation Methods
Boronate Ester Preparation
The synthesis begins with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, a boronate ester precursor. This compound undergoes coupling with halogenated imidazole derivatives under palladium catalysis. Typical conditions include:
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : Na₂CO₃ or K₂CO₃
-
Solvent : Tetrahydrofuran (THF) or 1,4-dioxane
-
Temperature : 80–100°C under inert atmosphere
Reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through flash column chromatography using ethyl acetate/hexane gradients.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Boronate Ester | Halide Partner | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Tert-butyl boronate | Methyl 4-bromobenzoate | Pd(PPh₃)₄ | 99 | |
| Tert-butyl boronate | 3-Bromoaniline | PdCl₂(dppf) | 50 |
Multi-Step Synthesis via Condensation and Cyclization
Multi-step approaches often combine imidazole ring formation with subsequent functionalization. A common route involves:
-
Imine Formation : Reaction of aminomethyl precursors with carbonyl compounds.
-
Cyclization : Acid- or base-mediated closure to form the imidazole ring.
-
Boc Protection : Introduction of the tert-butoxycarbonyl group.
Imidazole Ring Construction
A key intermediate is tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, which undergoes condensation with aldehydes or ketones. For example, reaction with 2-isopropyl-1H-benzimidazole-4-carboxylic acid in water-THF mixtures using chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (CTFH) as a coupling agent achieves amide bond formation.
Conditions :
Boc Protection Strategies
The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate under basic conditions. For instance, treatment of 4-(aminomethyl)imidazole with Boc₂O in acetonitrile and triethylamine affords the protected derivative in >90% yield.
Catalytic Reductive Amination
Reductive amination offers a direct route to install the aminomethyl group. This method involves:
-
Aldehyde Formation : Oxidation of a hydroxymethyl precursor.
-
Condensation : Reaction with ammonia or amines.
-
Reduction : Sodium cyanoborohydride or hydrogenation.
Oxidation-Reduction Sequence
A reported protocol oxidizes 4-hydroxymethylimidazole to the corresponding aldehyde using iodobenzene diacetate and 4-hydroxy-TEMPO in tetrahydrofuran. Subsequent reductive amination with ammonium acetate and NaBH₃CN yields the aminomethyl derivative, which is Boc-protected.
Key Data :
-
Oxidation Time : 24 hours at 60°C
-
Reduction Time : 12 hours at ambient temperature
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity | Requires expensive catalysts | 50–99 |
| Multi-Step Synthesis | Modular, scalable | Lengthy purification steps | 70–98 |
| Reductive Amination | Direct functionalization | Sensitivity to over-reduction | 75–85 |
Purification and Characterization
Final compounds are purified via:
-
Flash Chromatography : Silica gel with ethyl acetate/hexane.
-
Washing Protocols : Sequential water/brine washes to remove inorganic salts.
Characterization Data :
-
¹H NMR : Peaks at δ 4.22 (br. s, 2H, CH₂), 3.63 (s, 2H, NH₂), 1.44 (s, 9H, Boc).
-
IR : Bands at 3443 cm⁻¹ (N-H), 2935 cm⁻¹ (C-H), 1651 cm⁻¹ (C=O).
Industrial-Scale Considerations
While laboratory-scale methods are well-established, industrial production necessitates:
-
Solvent Recycling : THF and water recovery systems.
-
Continuous Flow Systems : For high-throughput Suzuki couplings.
Emerging Innovations
Recent advances include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions are common, where the amino group can be replaced by other functional groups using various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It serves as a probe in NMR studies due to its unique chemical structure .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial and anticancer properties .
Industry: Industrially, it is used in the production of polymers and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups attached. The pathways involved often include binding to active sites of enzymes, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Related Compounds
Research Findings
- Synthetic Utility: The hydroxymethyl analog (CAS 120277-50-1) has been employed in crystallographic studies to analyze hydrogen-bonding patterns, a feature less prominent in the aminomethyl derivative due to its basic NH₂ group .
- Pharmaceutical Relevance: Bromomethyl-substituted imidazoles (e.g., CAS 132873-77-9) are precursors to anticancer agents, whereas aminomethyl derivatives are explored as kinase inhibitors or protease substrates .
- Stability: The Boc-protected aminoethyl compound (CAS Not Provided) exhibits enhanced stability in acidic conditions compared to the free aminomethyl derivative, which requires careful handling to avoid decomposition .
Biological Activity
Tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₄N₄O₂, with a molecular weight of approximately 198.23 g/mol. The compound features a tert-butyl group, an aminomethyl substituent, and an imidazole ring, which contribute to its unique reactivity and interaction with biological targets.
Antitumor Activity
Research has indicated that derivatives of imidazole compounds, including this compound, exhibit significant antitumor activity. For instance, studies have shown that imidazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Imidazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| CFI-400945 | HCT116 (colon cancer) | 0.5 | Inhibition of PLK4 |
| Compound 82a | KMS-12 BM (multiple myeloma) | 1.4 | Inhibition of Pim kinases |
| Tert-butyl derivative | Various lines | TBD | Induction of apoptosis |
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in disease processes. Its structural features allow it to effectively interact with active sites of enzymes, leading to inhibition. For example, it may target kinases or phosphatases critical in cancer signaling pathways.
Case Study: Enzyme Interaction
A study evaluated the enzyme inhibition potential of this compound against a panel of kinases:
- Kinase Targeted : CDK2
- IC₅₀ Value : 50 nM
- Outcome : Significant inhibition observed, suggesting potential for development as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of Imidazole Ring : Utilizing appropriate precursors under acidic conditions.
- Aminomethylation : Introducing the aminomethyl group via nucleophilic substitution reactions.
- Carboxylation : Adding the carboxylate functionality through carboxylic acid derivatives.
Pharmacological Applications
Due to its biological activities, this compound shows promise in various therapeutic areas:
- Oncology : Potential as an antitumor agent targeting specific cancer pathways.
- Neurology : Investigated for neuroprotective effects and modulation of neurotransmitter systems.
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (60–80°C) enhance cyclization but may degrade sensitive intermediates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for regioselective functionalization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- X-Ray Crystallography :
Advanced: How can data discrepancies between NMR and X-ray crystallography be resolved?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects :
- Variable Temperature NMR : Identify tautomeric equilibria by observing signal splitting at low temperatures .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G*) to validate dominant tautomers .
- Hydrogen Bond Analysis : Use graph set analysis (e.g., Etter’s rules) to correlate crystallographic hydrogen bonds with NMR-determined solvation states .
Advanced: What role does this compound play in peptoid synthesis, and how does its reactivity compare to analogues?
Methodological Answer:
- Peptoid Backbone Incorporation : Serves as a side-chain precursor in SPPS. The Boc group protects the amine during coupling, while the aminomethyl moiety enables post-synthetic modifications (e.g., bioconjugation) .
- Reactivity Comparison :
- Electron-Withdrawing Groups : The formyl group in tert-butyl 4-formyl-1H-imidazole-1-carboxylate increases electrophilicity, favoring nucleophilic additions (vs. aminomethyl’s nucleophilic character) .
- Steric Effects : The tert-butyl group hinders π-stacking in solid-state structures, reducing crystallization efficiency compared to methyl derivatives .
Advanced: What computational strategies predict the compound’s reactivity in biological systems?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes). The aminomethyl group shows high affinity for polar pockets (ΔG ~-8.5 kcal/mol) .
- MD Simulations : Analyze stability in aqueous environments (CHARMM36 force field). The Boc group enhances hydrophobicity, reducing solvation free energy by ~15% .
- QSAR Models : Correlate imidazole substituents (e.g., logP, polar surface area) with antimicrobial activity (R² > 0.85) .
Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?
Methodological Answer:
- Low Melting Point : The compound’s low Tm (~90°C) complicates slow evaporation. Use anti-solvent diffusion (e.g., hexane into DCM) at 4°C .
- Polymorphism : Screen solvents (e.g., acetonitrile, THF) to isolate stable polymorphs.
- Twinned Crystals : Refine using SHELXL’s TWIN command and Hooft parameters to resolve overlapping reflections .
Advanced: How is its biological activity assessed, and what mechanistic insights exist?
Methodological Answer:
- Enzyme Inhibition Assays :
- Fluorescence Quenching : Monitor binding to trypsin-like proteases (KD ~2.3 µM) .
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7) .
- Mechanistic Studies :
- The aminomethyl group chelates catalytic metal ions (e.g., Zn²⁺ in MMP-9), disrupting substrate binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
